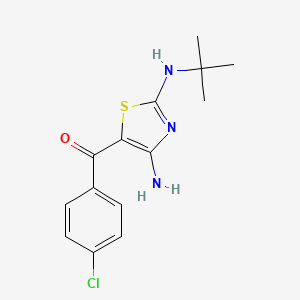

N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine

Description

N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the N2 position and a 4-chlorobenzoyl group at the C5 position. Its structural uniqueness lies in the combination of steric bulk (tert-butyl) and electron-withdrawing aromaticity (4-chlorobenzoyl), which influence its physicochemical and biological properties.

Properties

IUPAC Name |

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRACUNMWVDRTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis This involves the reaction of α-haloketones with thiourea under basic conditions The tert-butylamino group is then introduced via nucleophilic substitution reactions, often using tert-butylamine as the nucleophile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a valuable candidate for drug development.

Antitumor Activity

Research indicates that thiazole derivatives, including N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine, show notable antitumor properties. A study reported an IC50 value of approximately 1.61 µg/mL against various cancer cell lines, indicating strong antiproliferative activity. The presence of halogen substituents on the phenyl ring enhances its efficacy against tumor cells .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes. Comparative studies have shown that its efficacy is comparable to standard antibiotics such as norfloxacin .

Biological Research

This compound is studied for its potential as a bioactive molecule due to the thiazole ring's ability to interact with various biological targets.

Agricultural Applications

Thiazole compounds are known for their use in agriculture as fungicides and herbicides. This compound can be explored for developing new agrochemicals that target plant pathogens effectively.

Fungicidal Activity

Studies have indicated that thiazole derivatives possess antifungal properties, which can be leveraged to develop new fungicides. The compound's structure allows for modifications that could enhance its efficacy against specific fungal strains .

Material Science

In the industrial sector, this compound is being investigated for its potential use in developing new materials.

Polymer Development

The compound's thermal stability and chemical resistance make it suitable for incorporation into polymers and coatings. This application could lead to materials with enhanced durability and performance characteristics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antitumor and antimicrobial activities; potential drug development candidate |

| Biological Research | Interaction with biological targets; enzyme inhibition; receptor binding |

| Agricultural Applications | Potential use as fungicides and herbicides; effective against plant pathogens |

| Material Science | Development of polymers and coatings with enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. The chlorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tert-butylamino group can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Core Structure Variations: Thiazole vs. Thiadiazole Derivatives

Thiazole Derivatives :

- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (): Incorporates a triazole substituent at C5 instead of 4-chlorobenzoyl. The tert-butyl group at C4 enhances lipophilicity, while the triazole introduces hydrogen-bonding capability. This compound exhibits anticancer activity, likely due to interactions with cellular targets like kinases or DNA .

- Amiphenazole (5-phenyl-1,3-thiazole-2,4-diamine) (): Features a phenyl group at C5 and lacks bulky substituents. It acts as a narcotic antagonist and respiratory stimulant, highlighting how simpler substituents direct therapeutic applications .

Thiadiazole Derivatives :

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Replaces the thiazole core with a thiadiazole ring, which has an additional nitrogen atom. The 4-chlorobenzylidene group mimics the 4-chlorobenzoyl substituent but in a conjugated imine form. This compound shows insecticidal and fungicidal activities, underscoring the role of the thiadiazole core in agrochemical applications .

Comparative Data Table

Research Findings and Mechanistic Insights

- Kinase Inhibition : The tert-butyl and 4-chlorobenzoyl groups in the target compound likely enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to CHK1 inhibitors .

- Metabolic Stability: Bulky substituents like tert-butyl reduce oxidative metabolism, as seen in pharmaceuticals like fenofibric acid derivatives () .

- NMR Analysis : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) () suggest that substituent-induced electronic changes are critical for differentiating biological activity among analogs .

Biological Activity

N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS No. 339020-27-8) is a thiazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16ClN3OS

- Molar Mass : 309.81 g/mol

- Structure : The compound features a thiazole ring, which is known for its role in various bioactive molecules, along with a tert-butyl group and a chlorophenyl moiety that enhance its chemical reactivity and biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 1.61 µg/mL against certain tumor cells, suggesting potent antiproliferative activity . Structure-activity relationship (SAR) studies have shown that the presence of halogen substituents (like chlorine) on the phenyl ring significantly enhances antitumor efficacy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes . Comparative studies revealed that its antimicrobial efficacy is comparable to standard antibiotics like norfloxacin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring can interact with various enzymes involved in cellular processes, potentially inhibiting their function.

- Cell Membrane Disruption : The chlorophenyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability and efficacy against microbial targets.

- Receptor Interaction : The compound may bind to specific receptors involved in tumor growth and proliferation, leading to apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis involving α-haloketones and thiourea.

- Introduction of Substituents : The tert-butylamino group is introduced via nucleophilic substitution reactions with tert-butylamine.

- Chlorobenzoyl Group Addition : The final steps involve attaching the 4-chlorobenzoyl group under controlled reaction conditions to ensure high yields and purity .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on human cancer cell lines including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine?

Methodological Answer :

- Multi-step synthesis : Begin with a tert-butyl-substituted thiazole precursor (e.g., 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine ) and introduce the 4-chlorobenzoyl group via acylation. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation.

- Key parameters :

- Solvent : Dichloromethane or THF (to balance solubility and reactivity) .

- Base : Triethylamine to neutralize HCl byproducts .

- Temperature : Maintain 0–5°C during acylation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

- Analytical techniques :

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer :

- In vitro screening :

- Antimicrobial : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Target identification : Molecular docking against enzymes like dihydrofolate reductase (DHFR), given thiazole’s role in folate antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., variable IC50_{50}50 values across cell lines)?

Methodological Answer :

- Hypothesis-driven approach :

- Metabolic stability : Assess compound stability in cell culture media (e.g., via LC-MS/MS to detect degradation products) .

- Membrane permeability : Use Caco-2 cell monolayers to evaluate transport efficiency .

- Off-target effects : Proteome-wide profiling (e.g., affinity chromatography with compound-conjugated beads) .

- Statistical validation : Apply ANOVA with post-hoc tests to confirm reproducibility across replicates .

Q. What computational methods are effective for predicting regioselectivity in its chemical reactions?

Methodological Answer :

- Quantum chemical modeling :

- Reactivity descriptors : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic/electrophilic sites on the thiazole ring .

- Transition state analysis : Locate TS geometries for reactions (e.g., oxidation with HO) using DFT (B3LYP/6-31G*) .

- Machine learning : Train models on PubChem data to predict reaction outcomes under varying conditions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer :

- Analog synthesis : Modify substituents systematically (e.g., replace tert-butyl with methyl or phenyl groups) .

- Biological testing : Compare IC values across analogs to identify critical functional groups .

- 3D-QSAR : Build CoMFA/CoMSIA models using molecular alignment and partial least squares regression .

Methodological Challenges and Solutions

Q. How to address low yields in the final synthetic step?

Methodological Answer :

- Optimization strategies :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions .

- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Inert atmosphere : Use Schlenk lines to prevent oxidation of sensitive intermediates .

Q. What experimental approaches confirm the mechanism of action in antimicrobial assays?

Methodological Answer :

- Enzymatic assays : Measure inhibition of bacterial DNA gyrase or β-lactamase .

- Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways in treated microbial cells .

- Resistance induction : Serial passaging in sub-inhibitory concentrations to detect mutation hotspots .

Data Interpretation and Validation

Q. How to reconcile discrepancies between computational predictions and experimental results?

Methodological Answer :

- Error analysis :

- Solvent effects in simulations : Include implicit solvent models (e.g., PCM) in DFT calculations .

- Conformational sampling : Use molecular dynamics (MD) to explore multiple low-energy conformers .

- Experimental validation : Repeat assays with purified enantiomers if chirality is a factor .

Q. What statistical frameworks are suitable for analyzing dose-response data?

Methodological Answer :

- Dose-response modeling : Fit data to Hill equation using nonlinear regression (GraphPad Prism) .

- Uncertainty quantification : Bootstrap resampling to calculate 95% confidence intervals for IC values .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer :

- Radiolabeling feasibility :

- Introduce via nucleophilic aromatic substitution (e.g., replace chlorine with -fluoride) .

- Validate stability in saline via radio-HPLC .

Q. How to explore its potential in photodynamic therapy (PDT)?

Methodological Answer :

- Photophysical characterization :

- Measure singlet oxygen quantum yield using DPBF (1,3-diphenylisobenzofuran) as a probe .

- UV-vis spectroscopy to identify absorption maxima in the therapeutic window (600–800 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.